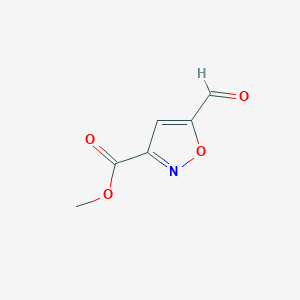
Methyl 5-formylisoxazole-3-carboxylate
Overview
Description
Methyl 5-formylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are of significant interest due to their diverse range of biological activities and their use as building blocks in organic synthesis for pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those related to methyl 5-formylisoxazole-3-carboxylate, has been explored in various studies. One approach involves a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, which could potentially be modified to synthesize the target compound . Another study describes the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles, which demonstrates the versatility of isoxazole derivatives in synthetic chemistry . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for further functionalization into various isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and is often studied using experimental and theoretical methods. For instance, an experimental and theoretical structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a related compound, was performed to understand its promising immunological activity . These studies often involve density functional theory (DFT) and topological analysis to determine molecular parameters and electronic properties.
Chemical Reactions Analysis
Isoxazole derivatives undergo a variety of chemical reactions that can be used to synthesize other heterocyclic compounds. For example, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which is a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate . This demonstrates the reactivity of the methyl group in such compounds and its utility in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The tautomerism of heteroaromatic compounds with five-membered rings, such as 5-hydroxyisoxazoles and isoxazol-5-ones, has been studied to understand their basicity and acidity, which are comparable to carboxylic acids . These properties are essential for the biological activity of the compounds and their behavior in different solvents and reaction conditions.
Scientific Research Applications
Precursor for Synthesis of Isoxazole-Fused Heterocycles
Research by Roy, Rajaraman, and Batra (2004) discusses the bromination of methyl groups in isoxazole compounds, specifically in 3-aryl-5-methyl-isoxazole-4-carboxylate, which serves as a precursor for 3-aryl-5-formylisoxazole-4-carboxylate. This process facilitates the generation of various isoxazole-fused heterocycles, demonstrating the compound's utility in synthesizing complex molecular structures (Roy, Rajaraman, & Batra, 2004).
Role in Domino Isoxazole-Isomerization
Serebryannikova et al. (2019) report on the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process. This includes the use of 4-formyl-5-methoxyisoxazoles, which are converted into methyl oxazole-4-carboxylates under specific conditions. The study highlights the compound's potential in chemical transformations and isomerization processes (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Immunological Activity of Isoxazole Derivatives
A study by Ryng et al. (1999) investigates the synthesis and immunological activity of 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, derived from 5-amino-3-methylisoxazole-4-carbonyl azide. This research provides insights into the immunotropic activity of isoxazole derivatives, hinting at potential biomedical applications (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
properties
IUPAC Name |
methyl 5-formyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOKVJLXFFQLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648291 | |
| Record name | Methyl 5-formyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formylisoxazole-3-carboxylate | |
CAS RN |
22667-21-6 | |
| Record name | Methyl 5-formyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formyl-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)












